molecular formula C14H14O4 B12094585 2-Cinnamoyloxyethyl acrylate

2-Cinnamoyloxyethyl acrylate

Cat. No.: B12094585
M. Wt: 246.26 g/mol
InChI Key: WWFHNTLFRMYXKQ-CMDGGOBGSA-N
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Description

2-Cinnamoyloxyethyl acrylate is an organic compound with the molecular formula C14H14O4. It is a derivative of cinnamic acid and acrylic acid, featuring both an acrylate and a cinnamoyloxy group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of block copolymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cinnamoyloxyethyl acrylate typically involves the esterification of cinnamic acid with 2-hydroxyethyl acrylate. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cinnamoyloxyethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Photo-crosslinking: UV light sources are used to induce the cycloaddition reaction.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cinnamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and photo-crosslinking. The cinnamoyl group can form [2+2] cycloadducts upon UV irradiation, leading to the formation of crosslinked networks. This property is exploited in the development of self-healing polymers and other advanced materials . The acrylate group allows for polymerization, enabling the synthesis of various polymeric materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cinnamoyloxyethyl acrylate is unique due to its dual functionality, combining the properties of both cinnamoyl and acrylate groups. This dual functionality allows for versatile applications in polymer chemistry, nanotechnology, and material science .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+

InChI Key

WWFHNTLFRMYXKQ-CMDGGOBGSA-N

Isomeric SMILES

C=CC(=O)OCCOC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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